Sodium 3-[4-(piperidin-1-ylsulfonyl)phenyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-[4-(piperidin-1-ylsulfonyl)phenyl]propanoate is a chemical compound with the molecular formula C14H18NNaO4S and a molecular weight of 319.35 g/mol . This compound is known for its unique structure, which includes a piperidine ring, a sulfonyl group, and a propanoate moiety. It is primarily used in research and industrial applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-[4-(piperidin-1-ylsulfonyl)phenyl]propanoate typically involves the reaction of 4-(piperidin-1-ylsulfonyl)benzaldehyde with sodium propanoate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters, such as temperature, pressure, and pH, to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 3-[4-(piperidin-1-ylsulfonyl)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 3-[4-(piperidin-1-ylsulfonyl)phenyl]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of Sodium 3-[4-(piperidin-1-ylsulfonyl)phenyl]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
- Sodium 3-[4-(morpholin-1-ylsulfonyl)phenyl]propanoate
- Sodium 3-[4-(pyrrolidin-1-ylsulfonyl)phenyl]propanoate
- Sodium 3-[4-(piperazin-1-ylsulfonyl)phenyl]propanoate
Comparison: Sodium 3-[4-(piperidin-1-ylsulfonyl)phenyl]propanoate is unique due to its piperidine ring, which imparts specific chemical and biological properties. Compared to its analogs, it exhibits higher stability and selectivity in enzyme inhibition. The presence of the piperidine ring also enhances its solubility and bioavailability, making it a preferred choice in various applications .
Eigenschaften
Molekularformel |
C14H18NNaO4S |
---|---|
Molekulargewicht |
319.35 g/mol |
IUPAC-Name |
sodium;3-(4-piperidin-1-ylsulfonylphenyl)propanoate |
InChI |
InChI=1S/C14H19NO4S.Na/c16-14(17)9-6-12-4-7-13(8-5-12)20(18,19)15-10-2-1-3-11-15;/h4-5,7-8H,1-3,6,9-11H2,(H,16,17);/q;+1/p-1 |
InChI-Schlüssel |
PFJGIKUVFVVPKD-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.